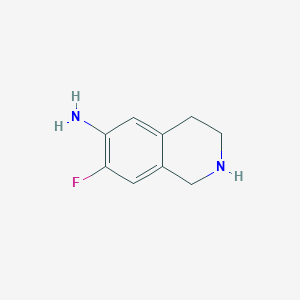

7-Fluoro-1,2,3,4-tetrahidroisoquinolin-6-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is a useful research compound. Its molecular formula is C9H11FN2 and its molecular weight is 166.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Preparación de Fluoro-tetrahidroquinolinas

El compuesto puede utilizarse en la preparación regioselectiva de 6- y 7-fluoro-1,2,3,4-tetrahidroquinolinas . Este método incluye la ciclización de catecolaminas que llevan un grupo N-protector para formar 7-hidroxi-1-azaspiro [4.5]deca-6,9-dien-8-onas y 6,7-dihidroxi-1,2,3,4-tetrahidroquinolinas seguidas de desoxifluoración .

Investigación en Química Medicinal

Los análogos de 1,2,3,4-tetrahidroisoquinolina, que incluyen la 7-Fluoro-1,2,3,4-tetrahidroisoquinolin-6-amina, se han estudiado por sus diversas actividades biológicas contra diversos patógenos infecciosos y trastornos neurodegenerativos . El andamiaje heterocíclico de estos compuestos ha llamado mucho la atención de la comunidad científica .

Síntesis de Benzotiazoles Fluorados

Se sintetizó una serie de 1,2,4-triazolo [3,4-b]benzotiazoles fluorados mediante la fusión de la cabeza de serie antifúngica probada 1,2,4-triazol con el núcleo de benzotiazol fluorado . Esto destaca el potencial de la this compound en la síntesis de nuevos compuestos fluorados.

Investigación en Química Orgánica

Los derivados de 4-Fluoro-1,2,3,4-tetrahidroisoquinolina, que están estrechamente relacionados con la this compound, se han utilizado en la síntesis de diversos compuestos. Esto destaca la importancia de estos compuestos en la química orgánica.

Mecanismo De Acción

- Target of Action The primary target of this compound is not explicitly mentioned in the available literature. However, related compounds (such as 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one) have been studied for their enzyme inhibition properties.

- Mechanism studies indicate that related reactions proceed via a chemo- and regioselective SN2′/SNV pathway .

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, influencing various physiological processes .

Cellular Effects

The effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can alter gene expression related to neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function. Additionally, it can impact the proliferation and differentiation of neuronal cells .

Molecular Mechanism

At the molecular level, 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Furthermore, it can modulate gene expression by interacting with transcription factors involved in neurotransmitter synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .

Dosage Effects in Animal Models

The effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .

Metabolic Pathways

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolic flux of neurotransmitters. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .

Subcellular Localization

The subcellular localization of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is critical for its activity and function. It is directed to specific compartments within the cell, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. These localizations enable the compound to interact with specific biomolecules and modulate cellular processes effectively .

Actividad Biológica

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of 7-fluoro-THIQ based on recent research findings, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of 7-fluoro-THIQ is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The compound may function as an inhibitor or modulator of these targets, influencing cellular processes critical for tumor growth and survival.

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. In particular, studies have highlighted the efficacy of 7-fluoro-THIQ against various cancer cell lines:

- Breast Cancer : A study demonstrated that substituted THIQs showed superior antiproliferative activity against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cell lines compared to Tamoxifen. The most active compounds had IC50 values significantly lower than that of Tamoxifen, indicating a promising therapeutic potential for THIQ derivatives in breast cancer treatment .

- Other Cancers : Additional studies have reported that THIQ derivatives exhibit anticancer activity against hepatoma, colon cancer, and lung cancer cell lines. The introduction of fluorine and methoxy groups at specific positions on the isoquinoline scaffold enhances the anticancer activity of these compounds .

Structure-Activity Relationships (SAR)

The effectiveness of 7-fluoro-THIQ can be influenced by its structural modifications. Research on various tetrahydroisoquinoline derivatives has revealed key insights into how different substituents affect biological activity:

Antimicrobial Activity

In addition to anticancer effects, 7-fluoro-THIQ has shown promise as an antimicrobial agent. Studies have indicated that certain THIQ derivatives possess inhibitory effects against Mycobacterium tuberculosis (M. tb). The structure-activity relationship suggests that increased lipophilicity correlates with enhanced potency against this pathogen .

Case Studies

- Breast Cancer Treatment : In vitro studies involving MCF-7 and MDA-MB-231 cell lines revealed that 7-fluoro-THIQ derivatives exhibited IC50 values ranging from 0.21 to 0.93 μg/ml, outperforming traditional therapies like Tamoxifen (IC50 = 5.14 μg/ml) .

- Antimicrobial Efficacy : A series of substituted tetrahydroisoquinolines were tested against M. tb, showing effective inhibition with MIC values indicating strong potential as antitubercular agents .

Propiedades

Número CAS |

1259326-50-5 |

|---|---|

Fórmula molecular |

C9H11FN2 |

Peso molecular |

166.20 g/mol |

Nombre IUPAC |

7-fluoro-1,2,3,4-tetrahydroquinolin-6-amine |

InChI |

InChI=1S/C9H11FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3,11H2 |

Clave InChI |

CEWVRTPBJJEYAK-UHFFFAOYSA-N |

SMILES |

C1CNCC2=CC(=C(C=C21)N)F |

SMILES canónico |

C1CC2=CC(=C(C=C2NC1)F)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.